molecular formula C18H20F3N5O2 B2526049 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034413-04-0

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2526049
CAS No.: 2034413-04-0
M. Wt: 395.386
InChI Key: QHALCFPEZZDFHC-UHFFFAOYSA-N
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Description

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
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Biological Activity

The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is an emerging molecule in medicinal chemistry, particularly known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a piperazine ring linked to a pyrimidine and a benzo[d]isoxazole moiety. The trifluoromethyl group on the pyrimidine enhances lipophilicity and binding affinity to biological targets.

PropertyValue
Molecular FormulaC19H18F3N7O
Molecular Weight417.4 g/mol
CAS Number2034412-44-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group significantly contributes to the compound's binding affinity and stability, facilitating its role in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain kinases, demonstrating selectivity in modulating their activity. For instance, studies have shown that related compounds exhibit significant inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar trifluoromethyl pyrimidinones. These compounds have shown promising activity against various bacterial strains, particularly Gram-positive bacteria and Mycobacterium tuberculosis. For example, a representative molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 4.9 μM against M. tuberculosis with no cytotoxicity observed at higher concentrations .

Cytotoxicity Studies

In vitro assays using HepG2 cell lines have been conducted to assess cytotoxicity. While some derivatives showed low selectivity with significant cytotoxic effects, others maintained activity without toxicity at higher doses . This highlights the importance of structural modifications in optimizing therapeutic profiles.

Case Studies

  • Trifluoromethyl Pyrimidinones : A study identified several derivatives that exhibited low cytotoxicity while maintaining antibacterial activity. These findings suggest that modifications at specific positions on the pyrimidine ring can enhance therapeutic efficacy while minimizing adverse effects .
  • Structure-Based Drug Design : Research involving molecular docking simulations has elucidated how these compounds interact with target enzymes at the molecular level. For instance, hydrogen bonding interactions were noted with key residues in target enzymes, providing insights into their mechanism of inhibition .

Properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-11-22-14(18(19,20)21)10-15(23-11)25-6-8-26(9-7-25)17(27)16-12-4-2-3-5-13(12)28-24-16/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHALCFPEZZDFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC4=C3CCCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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